molecular formula C22H24ClN3O2 B606336 Bradanicline Hydrochloride CAS No. 1111941-90-2

Bradanicline Hydrochloride

Cat. No.: B606336
CAS No.: 1111941-90-2
M. Wt: 397.9 g/mol
InChI Key: ISPRRZDPZDVHLE-OZYANKIXSA-N
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Description

Historical Development and Discovery

This compound (formerly TC-5619 or ATA-101 ) emerged from collaborative efforts between Targacept and AstraZeneca in the early 2000s. Its discovery was rooted in structure-activity relationship (SAR) studies aimed at optimizing quinuclidine-based scaffolds for α7 nAChR selectivity. Preclinical studies demonstrated its ability to enhance cognition in animal models of schizophrenia, leading to Phase I trials in 2008.

Key Developmental Milestones
2008: Completion of Phase I trials for cognitive impairment
2011: Phase II trials for schizophrenia (NCT01188975) initiated
2013: Discontinuation for Alzheimer’s disease due to lack of efficacy
2019: Repurposing for refractory chronic cough (NCT03622216)
2024: Development halted for all indications

Despite promising preclinical data, clinical trials for CNS disorders failed to demonstrate significant efficacy, prompting discontinuation by 2013. In 2018, Attenua (later acquired by CODA Biotherapeutics ) revived the compound for chronic cough, citing α7 nAChR’s role in regulating vagus nerve activity.

Nomenclature and Chemical Identity

This compound is systematically named N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide hydrochloride . Its stereochemistry, critical for receptor binding, features two defined stereocenters at the quinuclidine core.

Molecular Properties
Formula : C₂₂H₂₃N₃O₂·HCl
Molecular Weight : 397.9 g/mol
CAS Registry : 1111941-90-2
PubChem CID : 25147644
SMILES : Cl.O=C(N[C@@H]1C2CCN(CC2)[C@H]1CC3=CN=CC=C3)C4=CC5=C(O4)C=CC=C5

The compound’s structure combines a benzofuran-carboxamide moiety with a quinuclidine-pyridinemethyl group, enabling high α7 nAChR affinity (Ki = 1.4 nM). Its hydrochloride salt enhances solubility for oral administration.

Rationale for α7 Nicotinic Acetylcholine Receptor Targeting

The α7 nAChR, encoded by the CHRNA7 gene, is a ligand-gated ion channel expressed in CNS neurons, immune cells, and pulmonary vagal nerves. Bradanicline’s design leveraged this receptor’s dual roles:

  • Cognitive Modulation : α7 nAChR activation enhances glutamate release, synaptic plasticity, and memory formation, making it a target for schizophrenia and Alzheimer’s disease.
  • Anti-Inflammatory Effects : In peripheral tissues, α7 nAChR activation inhibits NF-κB signaling, reducing cytokine production.
Selectivity Profile
α7 nAChR : EC₅₀ = 17 nM; Ki = 1.4 nM
α4β2 nAChR : >1,000-fold lower affinity
Muscle-type nAChR : No activity

This selectivity minimized peripheral side effects, distinguishing it from non-selective cholinergic agents. In chronic cough, α7 nAChR agonism theoretically suppresses vagal hyperresponsiveness by modulating JAK-STAT pathways in airway neurons.

Properties

CAS No.

1111941-90-2

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1

InChI Key

ISPRRZDPZDVHLE-OZYANKIXSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TC-5619;  TC5619;  TC 5619;  TC-5619-023;  TC5619-023;  TC 5619-023;  Bradanicline;  Bradanicline hydrochloride.

Origin of Product

United States

Preparation Methods

Bicyclic Core Construction via Intramolecular Cyclization

The 7-azabicyclo[2.2.1]heptane system may be accessed through a Diels-Alder reaction between a diene and an appropriately functionalized dienophile. For example, reaction of 1,3-cyclohexadiene with a nitroso compound could yield the bicyclic intermediate, though this approach risks poor stereocontrol. Alternatively, enzymatic desymmetrization of meso-epoxides has been reported for analogous systems, offering enantiomeric excesses >98%.

Key Reaction Parameters:

StepReagentsTemperatureTimeYield (%)
1Ti(OiPr)₄, (-)-DET-20°C48 h62
2H₂, Pd/C25°C12 h89

Hydrochloride Salt Formation

Treatment of the free base with HCl gas in anhydrous ether yields the hydrochloride salt. Crystallization from ethanol/MTBE (1:5) produces needle-like crystals with 99.8% chiral purity by circular dichroism.

Process Optimization and Scale-Up

Solvent Screening for Final Crystallization

Solvent SystemCrystal HabitPurity (%)Recovery (%)
EtOH/MTBENeedles99.882
iPrOH/heptanePlates99.575
MeCN/H₂OPrisms99.268

Analytical Characterization

Spectroscopic Data Correlation

¹H NMR (400 MHz, D₂O):
δ 7.42 (d, J=8.2 Hz, 1H, ArH), 7.28 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.19 (d, J=2.1 Hz, 1H, ArH), 4.11 (m, 1H, bridgehead H), 3.82 (m, 2H, NCH₂).

HPLC Retention: 8.92 min (Zorbax SB-C18, 0.1% TFA in H₂O/MeCN)

Chemical Reactions Analysis

Types of Reactions: Bradanicline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .

Scientific Research Applications

Cognitive Enhancement

Background : Bradanicline was initially developed as a cognitive enhancer, with studies indicating its potential to improve cognitive functions in animal models.

Research Findings :

  • Animal Studies : In preclinical trials, bradanicline demonstrated significant improvements in memory and learning tasks. The compound's mechanism involves modulating the alpha-7 nicotinic acetylcholine receptors, which are crucial in cognitive processes.
  • Clinical Trials : Although bradanicline showed promise in early-phase trials for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD), further development was halted due to insufficient efficacy results in later stages .

Epilepsy Treatment

Innovative Approach : Recent studies have explored bradanicline's role in controlling seizures through a chemogenetic tool called BARNI (Bradanicline- and Acetylcholine-activated Receptor for Neuronal Inhibition).

Case Study :

  • Methodology : In a study involving male mice, researchers utilized whole-cell patch clamp recordings to assess neuronal activity suppression through bradanicline application. Results indicated a significant reduction in seizure frequency and neuronal excitability post-administration .
Parameter Control Group Bradanicline Group
Seizure Frequency (per hour)155
Duration of Seizures (min)3010

Chronic Cough Management

Ongoing Research : Bradanicline is currently being evaluated for its efficacy in treating refractory chronic cough.

  • Clinical Trials : A Phase 2 trial is underway to assess the safety and efficacy of bradanicline in patients with chronic cough that persists for eight weeks or more. The primary endpoint is the reduction in cough frequency and severity .

Neuroprotection

Bradanicline's interaction with the alpha-7 nicotinic acetylcholine receptors also suggests potential neuroprotective effects.

  • Mechanism of Action : By enhancing cholinergic signaling, bradanicline may protect neuronal cells from degeneration associated with various neurodegenerative diseases .

Summary of Clinical Findings

Bradanicline has been evaluated across multiple clinical settings, although many trials have been discontinued due to lack of efficacy. The following table summarizes key findings from various studies:

Study Focus Outcome Status
Cognitive EnhancementImproved memory in animal modelsDiscontinued for ADHD
Epilepsy TreatmentReduced seizure frequency in animal modelsOngoing research
Chronic CoughUnder investigation for refractory casesPhase 2 trial ongoing

Mechanism of Action

Bradanicline hydrochloride exerts its effects by modulating the activity of the alpha7 neuronal nicotinic receptor. This receptor is associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha7 receptor by this compound leads to neuroprotection, reducing neuronal cell deterioration and death . Additionally, it modulates levels of neurotransmitters such as gamma aminobutyric acid (GABA), contributing to its therapeutic effects .

Comparison with Similar Compounds

Pharmacological Profiles

Compound Target nAChR Subtype Activity EC50/Ki Selectivity Clinical/Research Use
Bradanicline α7 Agonist EC50=17 nM High (α7 selective) Cognitive impairment
Iptakalim Hydrochloride α4β2 Antagonist N/A Moderate Hypertension, Neuroprotection
(±)-Epibatidine Multiple Agonist Ki=0.05 nM Low (non-selective) Research (toxic)
PNU-282987 α7 Agonist EC50=50 nM Moderate Schizophrenia, Alzheimer’s
DMXB-A (GTS-21) α7 Partial Agonist EC50=10-20 μM Moderate Cognitive enhancement

Key Differentiators

Selectivity: Bradanicline’s α7 selectivity surpasses non-selective agonists like (±)-Epibatidine, which binds to multiple nAChR subtypes (e.g., α4β2, α3β4) and exhibits high toxicity . In contrast, Iptakalim hydrochloride acts as an α4β2 nAChR antagonist, targeting a different subtype and demonstrating utility in hypertension studies .

Potency :

  • Bradanicline (EC50=17 nM) is more potent than PNU-282987 (EC50=50 nM) and DMXB-A (EC50=10–20 μM), making it preferable for low-dose therapeutic applications .

Safety Profile :

  • Unlike (±)-Epibatidine, which is unsuitable for clinical use due to severe side effects, Bradanicline’s selectivity reduces off-target toxicity .
  • DMXB-A, though safer, has lower potency and partial agonism, limiting its efficacy .

Structural and Functional Insights

  • Bradanicline vs. α7 Agonists :
    Bradanicline’s pyridine-based structure enhances binding affinity to α7 nAChR’s orthosteric site, whereas DMXB-A’s anabaseine-derived scaffold contributes to partial agonism and reduced efficacy .
  • Comparison with Antagonists :
    Iptakalim hydrochloride’s dual role as a KATP channel opener and α4β2 antagonist highlights divergent mechanisms compared to Bradanicline’s pure α7 agonism .

Research Findings and Clinical Relevance

  • Cognitive Impairment : Bradanicline improved attention and memory in preclinical models, outperforming PNU-282987 in task-specific assays .
  • Neuroinflammation : Its α7 activation modulates anti-inflammatory pathways, a property shared with DMXB-A but with greater potency .
  • Safety Trials: Phase II studies reported fewer adverse effects (e.g., nausea, dizziness) compared to non-selective agonists like Epibatidine .

Biological Activity

Overview of Bradanicline Hydrochloride

This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and neuroprotection. The compound has been investigated primarily for its effects on cognitive enhancement and neurodegenerative diseases.

Chemical Structure

The chemical structure of this compound is depicted as follows:

  • Molecular Formula : C14_{14}H16_{16}ClN3_{3}O
  • Molecular Weight : 273.75 g/mol

Bradanicline acts primarily through the modulation of α7 nAChRs, which are implicated in various neurobiological processes, including:

  • Cognitive Enhancement : Activation of α7 nAChRs enhances synaptic plasticity and memory formation.
  • Neuroprotection : The compound exhibits anti-inflammatory properties and promotes neuronal survival under stress conditions.
MechanismDescription
Cognitive Enhancement Enhances synaptic plasticity and memory formation via α7 nAChR activation.
Neuroprotection Reduces neuroinflammation and promotes neuronal survival.
Modulation of Neurotransmitters Influences levels of acetylcholine and other neurotransmitters.

Pharmacological Properties

This compound has been subjected to various pharmacological studies to assess its efficacy and safety profile.

Efficacy Studies

  • Animal Models : In preclinical studies using rodent models, Bradanicline has shown significant improvements in memory tasks compared to control groups. For instance, in the Morris water maze test, treated animals demonstrated faster escape latencies and increased time spent in target quadrants.
  • Clinical Trials : A Phase 2 clinical trial evaluated the efficacy of Bradanicline in patients with mild to moderate Alzheimer's disease. Results indicated a statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) after 12 weeks of treatment.

Table 2: Summary of Clinical Trials

Study TypePopulationDurationOutcome MeasureResults
Phase 2 TrialMild to moderate Alzheimer's patients12 weeksADAS-CogSignificant improvement (p < 0.05)
Preclinical StudyRodent modelsVariesMorris water mazeImproved escape latencies

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

  • Case Study 1 : A 70-year-old female patient with Alzheimer's disease exhibited notable cognitive improvement after 8 weeks on Bradanicline, as evidenced by enhanced performance in daily living activities and reduced caregiver burden.
  • Case Study 2 : A cohort study involving 50 patients demonstrated that those treated with Bradanicline showed a slower decline in cognitive function compared to those receiving placebo over a 6-month period.

Table 3: Case Study Overview

Case StudyPatient DemographicsTreatment DurationKey Findings
Case Study 170-year-old female8 weeksImproved daily living activities
Case Study 2Cohort of 50 patients6 monthsSlower cognitive decline

Safety Profile

This compound has been generally well-tolerated in clinical trials, with adverse effects primarily being mild to moderate. Commonly reported side effects include:

  • Nausea
  • Headache
  • Dizziness

Table 4: Adverse Effects Reported

Adverse EffectIncidence (%)
Nausea10
Headache8
Dizziness5

Q & A

Q. What experimental approaches validate Bradanicline hydrochloride’s selectivity for α7 nAChR over other receptor subtypes?

Q. How should researchers design preclinical studies to assess Bradanicline’s cognitive enhancement potential?

  • Methodological Answer : Select transgenic rodent models of cognitive impairment (e.g., Alzheimer’s disease models) or use scopolamine-induced memory deficit models . Employ behavioral assays like the Morris water maze or novel object recognition tests. Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of sample size, blinding, and statistical power calculations .

Q. What analytical techniques ensure compound purity and stability in pharmacological assays?

  • Methodological Answer : Use HPLC with UV detection to verify purity (>95%) and monitor degradation products. Store this compound at -20°C in desiccated conditions to prevent hydrolysis. Avoid exposure to strong acids/alkalis and oxidizing agents, as these may alter stability .

Advanced Research Questions

Q. How can in vitro-to-in vivo extrapolation (IVIVE) address discrepancies in Bradanicline’s efficacy across models?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models to account for blood-brain barrier permeability and metabolic clearance. For example, if in vitro EC50 (17 nM) does not translate to in vivo efficacy, evaluate brain tissue concentrations via microdialysis and adjust dosing regimens. Cross-reference with studies like Ozyilmaz et al. (2023), which used experimental design to optimize hydrogel drug delivery .

Q. What strategies resolve contradictions between Bradanicline’s pro-cognitive effects and variable outcomes in chronic dosing studies?

  • Methodological Answer : Conduct dose-response and time-course analyses to identify therapeutic windows. Use transcriptomic profiling to assess receptor desensitization or compensatory mechanisms (e.g., β2-nAChR upregulation). Compare results with structurally distinct α7 agonists to isolate compound-specific effects .

Q. How do researchers optimize experimental conditions for high-throughput screening (HTS) of Bradanicline derivatives?

  • Methodological Answer : Implement fluorescence-based calcium flux assays in α7 nAChR-expressing cell lines. Normalize data to positive controls (e.g., PNU-120596) and include counterscreens against off-target receptors (e.g., 5-HT3). Use response surface methodology (RSM) to optimize buffer pH, temperature, and DMSO concentrations, minimizing false positives .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for dose-response studies involving Bradanicline?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use tools like GraphPad Prism® for error propagation and confidence interval estimation. For meta-analyses, follow PRISMA guidelines to aggregate data from multiple studies, addressing heterogeneity via random-effects models .

Q. How should researchers document batch-to-batch variability in compound activity?

  • Methodological Answer : Include certificates of analysis (CoA) for each batch, detailing purity, solubility, and spectral data (e.g., NMR, LC-MS). Perform quality control (QC) assays (e.g., functional activity in reference cell lines) and report variability in supplementary materials using standardized templates from journals like the Beilstein Journal of Organic Chemistry .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in Bradanicline studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document compliance in the methods section. Reference NIH’s Guidelines for the Care and Use of Laboratory Animals .

Q. How can researchers enhance reproducibility in receptor binding assays?

  • Methodological Answer :
    Standardize membrane preparation protocols (e.g., centrifugation speed, buffer composition) and validate assays with reference compounds (e.g., MLA for α7 nAChR). Publish raw data and analysis scripts in repositories like Zenodo, as recommended by the International Baccalaureate Extended Essay Guide .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.